4-Ethylpyridine-3-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Ethylpyridine-3-boronic acid pinacol ester and related compounds often involves metal-catalyzed coupling reactions, such as Suzuki couplings. For instance, a microwave-assisted one-pot cyclization/Suzuki coupling approach has been utilized for the efficient synthesis of various substituted pyridines, demonstrating the utility of boronic acid pinacol esters as robust and versatile building blocks (Dimauro & Kennedy, 2007).

Molecular Structure Analysis

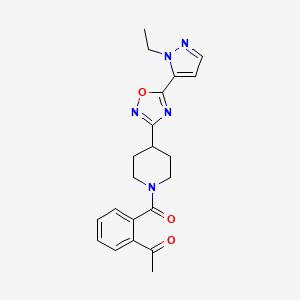

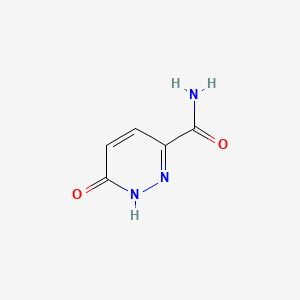

The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The boronic acid group attached to the pyridine ring via the third position is known for its ability to form reversible covalent bonds with diols, including pinacol, which protects the boronic acid. This structure is essential for its reactivity and utility in organic synthesis.

Chemical Reactions and Properties

Boronic acid pinacol esters, including this compound, are widely utilized in Suzuki coupling reactions to connect organic building blocks. These compounds exhibit remarkable stability and reactivity, making them valuable in the synthesis of complex molecules (Zhong et al., 2012). Additionally, they participate in Chan-Evans-Lam reactions for C-N bond formation, demonstrating their versatility in organic synthesis (Vantourout et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

The utility of boronic acid pinacol esters, including variants like 4-Ethylpyridine-3-boronic acid pinacol ester, is highlighted in the synthesis of diverse compound libraries. These esters serve as robust and versatile building blocks in various synthesis processes. For example, the rapid and efficient synthesis of 2,6-disubstituted-3-amino-imidazopyridines employs a microwave-assisted one-pot cyclization/Suzuki coupling approach, utilizing boronic acid pinacol esters. The boronate functional group in these esters demonstrates remarkable tolerance to Lewis acid-catalyzed cyclizations, and subsequent Pd(0)-catalyzed Suzuki coupling reactions proceed cleanly in various conditions, emphasizing their vast potential in metal-catalyzed, multicomponent reactions (Dimauro & Kennedy, 2007).

Analytical Chemistry

In analytical chemistry, boronic pinacol esters are used extensively, but they present unique challenges due to their propensity for facile hydrolysis to nonvolatile and poorly soluble boronic acids, complicating analyses like GC and HPLC. Innovative strategies are required for stabilizing these esters and adequately solubilizing the boronic acid for effective separation and retention in analytical processes. The development of specific methodologies utilizing non-aqueous and aprotic diluents, and reversed-phase separation with highly basic mobile phases, is critical for the accurate analysis of these compounds (Zhong et al., 2012).

Materials Science

In the realm of materials science, boronic acid pinacol esters are employed in the polymerization of certain compounds. A method involves the polymerization of 4-pinacolatoborylstyrene by reversible addition−fragmentation chain transfer (RAFT) to yield polymeric boronic acid precursors. The resulting polymers can be converted into free boronic acid polymers through a mild deprotection strategy, which is significant in the development of water-soluble boronic acid (co)polymers with applications in various domains (Cambre et al., 2007).

Pharmaceutical Synthesis

In pharmaceutical synthesis, boronic pinacol esters are foundational for reactions like the Suzuki coupling and Petasis reactions. The development of fast liquid chromatography methods is essential for minimizing on-column hydrolysis effects during the purity analysis of these compounds, demonstrating their critical role in the synthesis schemes of pharmaceuticals (Duran et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of 4-Ethylpyridine-3-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester transfers an organyl group to the palladium catalyst . This is a key step in the Suzuki–Miyaura coupling reaction, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by the this compound, is a crucial pathway in organic synthesis . It enables the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

As a boronic ester, it is expected to have good stability and reactivity, making it suitable for use in organic synthesis .

Result of Action

The molecular effect of the action of this compound is the formation of a new carbon-carbon bond . This can lead to the synthesis of complex organic compounds, including new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs, which have been identified as DYRK1A inhibitors .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these components, as well as the reaction temperature and solvent, can significantly affect the reaction’s efficiency and the stability of the boronic ester .

Propiedades

IUPAC Name |

4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-6-10-7-8-15-9-11(10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTCATCTKZVZRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2096330-85-5 |

Source

|

| Record name | 4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2480946.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)

![4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2480952.png)